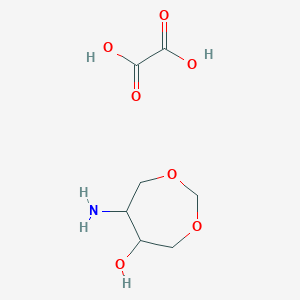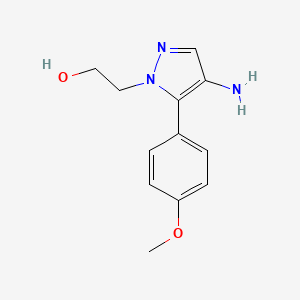
2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino and ethanol groups. Common reagents used in these reactions include hydrazine derivatives, acetoacetate esters, and reducing agents such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted pyrazoles, and various functionalized pyrazole derivatives .
Scientific Research Applications
2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanol
- 4-Amino-5-(4-methoxyphenyl)-1H-pyrazole
Uniqueness
2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of both amino and methoxy groups on the pyrazole ring, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-[4-amino-5-(4-methoxyphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H15N3O2/c1-17-10-4-2-9(3-5-10)12-11(13)8-14-15(12)6-7-16/h2-5,8,16H,6-7,13H2,1H3 |
InChI Key |
XCVUEHGSVWUMLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid](/img/structure/B15054870.png)
![5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054875.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B15054882.png)
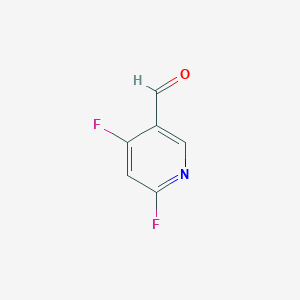
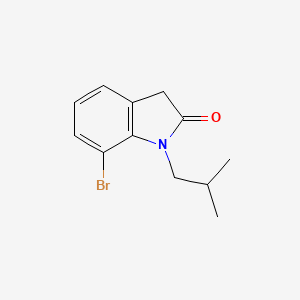
![2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054913.png)
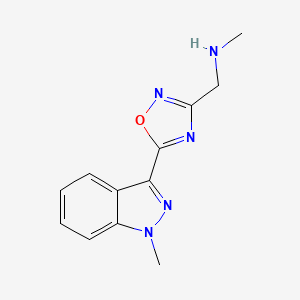
![1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15054931.png)
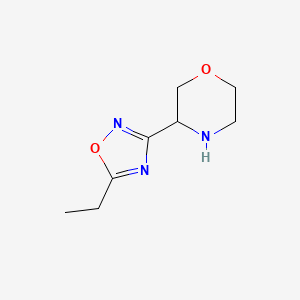
![6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B15054941.png)
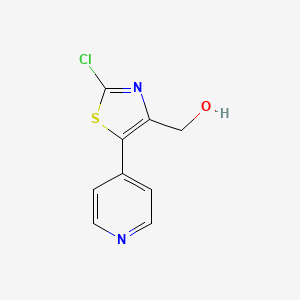
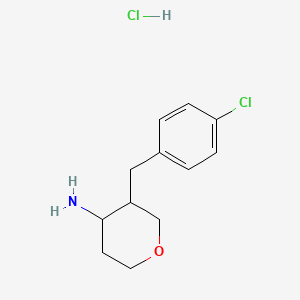
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15054964.png)
